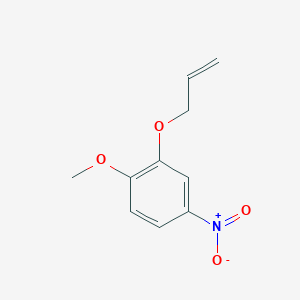

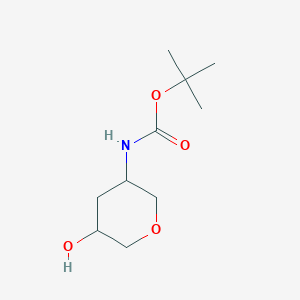

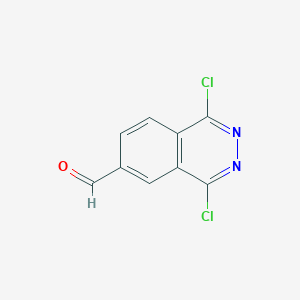

![molecular formula C6H9ClN2 B3322152 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride CAS No. 1421939-67-4](/img/structure/B3322152.png)

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride

Descripción general

Descripción

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride is a chemical compound used in the synthesis of derivatives of Tolterodine and Oxybutynin, which are used in the treatment of urinary incontinence .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers could be easily isolated by chromatography on silica gel .Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, is given by the InChI code: 1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H .Chemical Reactions Analysis

The key step in the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, another derivative, is the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance, giving the desired products in moderate to excellent yields .Physical And Chemical Properties Analysis

The physical form of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, is a light yellow solid . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Drug Design

The 3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets and are actively used in drug design .

Antitumor Agents

A series of heterocyclic compounds containing spirofused barbiturate and 3-ABH frameworks have been studied as potential antitumor agents. The most effective among the screened compounds show IC 50 in the range from 4.2 to 24.1 μM for all tested cell lines .

Reuptake Inhibitors

1-Aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine. This group includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .

Protease Inhibitors

Protease inhibitors based on structurally related pseudopeptides show antiviral properties. Examples are boceprevir and narlaprevir, which are used in the anti-hepatitis C therapy, and nirmatrelvir, a component of Paxlovid approved by FDA in 2021 for the treatment of COVID-19 patients .

Janus Kinase Inhibitor

Among the currently studied 3-ABH derivatives, we can note a Janus kinase inhibitor, a potential immunomodulator .

Monoacylglycerol Lipase and MAP3K12 Kinase Inhibitors

3-ABH derivatives also include monoacylglycerol lipase and MAP3K12 kinase inhibitors, which can be used in the treatment of neurological and neurodegenerative diseases .

Dopamine D3 Receptor Inhibitor

Dopamine D3 receptor inhibitor GSK598809, which helps overcome alcohol and drug addictions, is another application of 3-ABH derivatives .

Treatment of Idiopathic Lung Fibrosis

BI-2545, a promising agent for the treatment of idiopathic lung fibrosis (a rare and currently uncurable disease), is also a 3-ABH derivative .

Safety and Hazards

The safety information for 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Several precautionary statements are also provided, including P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Direcciones Futuras

The future directions for the use of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride and its derivatives could involve further exploration of their potential therapeutic applications. For instance, the mu opioid receptor antagonist CP-866,087 is one of the derivatives that can be synthesized from 3-azabicyclo[3.1.0]hexane .

Mecanismo De Acción

Target of Action

3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design

Mode of Action

The exact mode of action of 3-Azabicyclo[313-abh derivatives are known to interact with their targets to exert their effects .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[313-abh derivatives are known to act on various biological targets, suggesting that they may influence multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Azabicyclo[31Given that 3-abh derivatives can act on various biological targets , it is likely that this compound would have multiple effects at the molecular and cellular level.

Propiedades

IUPAC Name |

3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMMFELHNPKHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

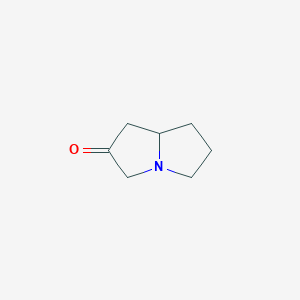

![4-hydroxynaphtho[2,3-b]furan-8(5H)-one](/img/structure/B3322078.png)

![2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3322081.png)

![7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B3322133.png)

![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)